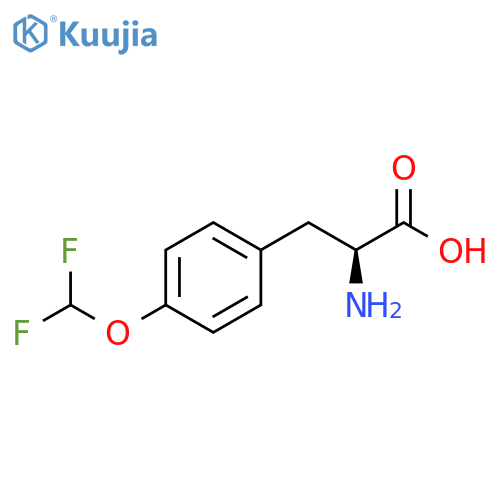Cas no 136581-50-5 ((2S)-2-amino-3-4-(difluoromethoxy)phenylpropanoic acid)

136581-50-5 structure
商品名:(2S)-2-amino-3-4-(difluoromethoxy)phenylpropanoic acid
CAS番号:136581-50-5
MF:C10H11F2NO3
メガワット:231.196049928665
MDL:MFCD11858222
CID:5159762
(2S)-2-amino-3-4-(difluoromethoxy)phenylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- L-Tyrosine, O-(difluoromethyl)-
- (S)-2-amino-3-(4-(difluoromethoxy)phenyl)propanoic acid
- (2S)-2-amino-3-4-(difluoromethoxy)phenylpropanoic acid
-
- MDL: MFCD11858222
- インチ: 1S/C10H11F2NO3/c11-10(12)16-7-3-1-6(2-4-7)5-8(13)9(14)15/h1-4,8,10H,5,13H2,(H,14,15)/t8-/m0/s1
- InChIKey: ITFQXKAULLPDSW-QMMMGPOBSA-N
- ほほえんだ: C(O)(=O)[C@H](CC1=CC=C(OC(F)F)C=C1)N
(2S)-2-amino-3-4-(difluoromethoxy)phenylpropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-88852-0.25g |
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid |
136581-50-5 | 0.25g |
$1104.0 | 2023-09-01 | ||
| Enamine | EN300-88852-0.5g |
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid |
136581-50-5 | 0.5g |
$1152.0 | 2023-09-01 | ||
| Enamine | EN300-88852-10.0g |
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid |
136581-50-5 | 10.0g |
$5159.0 | 2023-02-11 | ||
| Enamine | EN300-88852-1g |
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid |
136581-50-5 | 1g |
$1200.0 | 2023-09-01 | ||
| Enamine | EN300-88852-5g |
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid |
136581-50-5 | 5g |
$3479.0 | 2023-09-01 | ||
| Enamine | EN300-88852-2.5g |
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid |
136581-50-5 | 2.5g |
$2351.0 | 2023-09-01 | ||
| Enamine | EN300-88852-5.0g |
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid |
136581-50-5 | 5.0g |
$3479.0 | 2023-02-11 | ||
| Enamine | EN300-88852-1.0g |
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid |
136581-50-5 | 1.0g |
$1200.0 | 2023-02-11 | ||
| Enamine | EN300-88852-0.1g |
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid |
136581-50-5 | 0.1g |
$1056.0 | 2023-09-01 | ||
| Enamine | EN300-88852-0.05g |
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid |
136581-50-5 | 0.05g |
$1008.0 | 2023-09-01 |
(2S)-2-amino-3-4-(difluoromethoxy)phenylpropanoic acid 関連文献
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
136581-50-5 ((2S)-2-amino-3-4-(difluoromethoxy)phenylpropanoic acid) 関連製品
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
